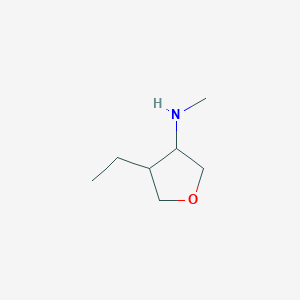

4-Ethyl-N-methyloxolan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

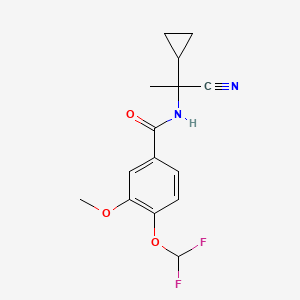

4-Ethyl-N-methyloxolan-3-amine is a chemical compound . It contains a total of 32 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .

Synthesis Analysis

The synthesis of amines like 4-Ethyl-N-methyloxolan-3-amine typically involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of 4-Ethyl-N-methyloxolan-3-amine includes a five-membered ring, a secondary amine (aliphatic), a tertiary amine (aliphatic), and an ether (aliphatic) . The spectroscopy of amines like this one involves infrared absorptions resulting from the N−H bonds of primary and secondary amines .Physical And Chemical Properties Analysis

4-Ethyl-N-methyloxolan-3-amine has a molecular weight of 129.2 . It is a liquid at room temperature . Amines of low molar mass are quite soluble in water .科学的研究の応用

Epoxy-Silica Polymers for Stone Conservation

Epoxy derivatives like 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane and (3-glycidyloxypropyl)methyldiethoxysilane have been explored for their reactivity with primary amines to produce materials for stone conservation. These reactions yield solids with potential as conservation products due to their porosity, water absorption properties, and dynamic contact angle measurements, indicating their efficacy as protective materials for cultural heritage conservation (Cardiano et al., 2005).

CO2 Capture from Flue Gas Streams

The synthesis of new amines or amino alcohols has been pursued to enhance CO2 capture capabilities from post-combustion flue gases. Compounds like 4-(ethyl-methyl-amino)-2-butanol have shown higher CO2 absorption capacity and cyclic capacity compared to traditional amines such as monoethanolamine, demonstrating their potential in reducing energy consumption for absorbent regeneration in CO2 capture processes (Maneeintr et al., 2009).

Amine Volatility in CO2 Capture

Amine volatility is a crucial factor in the selection of amines for CO2 capture due to its implications on economic losses, environmental impact, and capital costs. Studies have measured the amine volatility of various compounds, contributing to the optimization of amine-based CO2 capture technologies (Nguyen et al., 2010).

Electrochemical Oxidation of Primary Amine

Research into the electrochemical oxidation of primary amines in ionic liquid media has led to the development of modified electrode surfaces with potential applications in electrochemical sensing and catalysis. This work has highlighted the formation of organic layers strongly attached to electrode surfaces, opening pathways for the creation of innovative electrochemical devices (Ghilane et al., 2010).

Secondary Organic Aerosol Formation

The interaction of primary aliphatic amines with NO3 radicals has been shown to result in significant aerosol formation, which has implications for atmospheric chemistry and air quality. Understanding the mechanisms behind these reactions can inform strategies for mitigating the impact of agricultural and industrial emissions on the environment (Malloy et al., 2008).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H226, H302, H314, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

特性

IUPAC Name |

4-ethyl-N-methyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-6-4-9-5-7(6)8-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAHFVXXKWAGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCC1NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-N-methyloxolan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)

![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)

![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)

![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)

![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)